molecular formula C15H26O B14189215 4,8-Dimethyltrideca-2,7,11-trien-4-OL CAS No. 875112-95-1

4,8-Dimethyltrideca-2,7,11-trien-4-OL

Cat. No.: B14189215
CAS No.: 875112-95-1
M. Wt: 222.37 g/mol
InChI Key: VMIPPFNLEOIUPL-UHFFFAOYSA-N
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Description

4,8-Dimethyltrideca-2,7,11-trien-4-OL is an organic compound with the molecular formula C15H26O. It is a colorless liquid known for its distinctive woody odor. This compound is a member of the triene family, characterized by the presence of three double bonds in its structure. It is used in various applications, including perfumery and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,8-Dimethyltrideca-2,7,11-trien-4-OL can be synthesized through the condensation of citral with 2-pentanone in the presence of bases. This reaction yields 8,12-dimethyltrideca-5,7,11-trien-4-one, which is then cyclized and hydrogenated to produce the desired compound . Another method involves starting with α-cyclocitral, which is hydrogenated to form 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide, followed by hydrogenation using nickel-copper chromite as a catalyst .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyltrideca-2,7,11-trien-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon or nickel-copper chromite.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,8-Dimethyltrideca-2,7,11-trien-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dimethyltrideca-2,7,11-trien-4-OL involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of multiple double bonds allows it to participate in various chemical reactions, influencing its biological and chemical properties.

Comparison with Similar Compounds

4,8-Dimethyltrideca-2,7,11-trien-4-OL can be compared with other similar compounds such as:

    4,8,12-Trimethyl-1,3,7,11-tridecatetraene: Another triene compound with similar structural features but different chemical properties.

    8,12-Dimethyltrideca-5,7,11-trien-4-one: An intermediate in the synthesis of this compound.

    2,2,6-Trimethylcyclohexane carboxaldehyde: A precursor in one of the synthetic routes for this compound.

The uniqueness of this compound lies in its specific structure and the presence of multiple double bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

875112-95-1

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

4,8-dimethyltrideca-2,7,11-trien-4-ol

InChI

InChI=1S/C15H26O/c1-5-7-8-10-14(3)11-9-13-15(4,16)12-6-2/h5-7,11-12,16H,8-10,13H2,1-4H3

InChI Key

VMIPPFNLEOIUPL-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(=CCCC(C)(C=CC)O)C

Origin of Product

United States

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